molecular formula C22H26N4O4S2 B2976151 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 327038-61-9

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B2976151
CAS No.: 327038-61-9
M. Wt: 474.59
InChI Key: SRABNLRAOCDDRC-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: The compound has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic drugs. Its ability to inhibit certain enzymes involved in inflammation and pain suggests its potential use in treating conditions such as arthritis and other inflammatory diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives

  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives

  • Triazolo-thiadiazole derivatives

  • 1,3,4-oxadiazole derivatives

Uniqueness: N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide stands out due to its specific structural features, such as the presence of the dipropylsulfamoyl group, which may confer unique biological and chemical properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-4-12-26(13-5-2)32(29,30)18-9-6-16(7-10-18)21(28)25-22-24-19-11-8-17(23-15(3)27)14-20(19)31-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABNLRAOCDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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